molecular formula C28H31F3N8O7 B10860072 NMS-P937 fumarate CAS No. 1263293-37-3

NMS-P937 fumarate

Cat. No.: B10860072
CAS No.: 1263293-37-3
M. Wt: 648.6 g/mol
InChI Key: LUEMEFHVOJNLJG-WLHGVMLRSA-N
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Description

Onvansertib fumarate is a highly specific inhibitor of polo-like kinase 1 (PLK1), a serine/threonine protein kinase that plays a crucial role in cell division and proliferation. This compound has shown significant potential in the treatment of various cancers, particularly those with mutations in the KRAS gene. Onvansertib fumarate is currently under investigation in multiple clinical trials for its efficacy and safety in combination with other chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of onvansertib fumarate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods: Industrial production of onvansertib fumarate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety. The use of advanced purification techniques, such as crystallization and chromatography, is common in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Onvansertib fumarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of onvansertib fumarate, which can be used to study structure-activity relationships and optimize therapeutic efficacy .

Scientific Research Applications

Onvansertib fumarate has a wide range of scientific research applications, including:

Mechanism of Action

Onvansertib fumarate exerts its effects by selectively inhibiting polo-like kinase 1 (PLK1), a key regulatory enzyme involved in mitosis. By inhibiting PLK1, onvansertib fumarate induces mitotic arrest and apoptosis in cancer cells. This mechanism is particularly effective in cancers with overexpressed PLK1 or mutations in the KRAS gene .

Comparison with Similar Compounds

Uniqueness of Onvansertib Fumarate: Onvansertib fumarate stands out due to its high specificity for PLK1 and its demonstrated efficacy in combination with other chemotherapeutic agents. Its oral availability and manageable safety profile make it a promising candidate for further clinical development .

Properties

CAS No.

1263293-37-3

Molecular Formula

C28H31F3N8O7

Molecular Weight

648.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide

InChI

InChI=1S/C24H27F3N8O3.C4H4O4/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23;5-3(6)1-2-4(7)8/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LUEMEFHVOJNLJG-WLHGVMLRSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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